ethyl [[(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-methoxy-phosphoryl]formate
Description
((1-(2,4-Dioxo-5-iodo-1,2,3,4-tetrahyropyrimidin-1-yl)-2-deoxy-beta-D-erythro-pentofuranos-5-yl)oxy)methoxyphosphinecarboxylic acid ethyl ester oxide is a complex organic compound It features a unique combination of functional groups, including a tetrahydropyrimidinone ring, an iodinated moiety, and a phosphinecarboxylic acid ester
Properties
CAS No. |
115365-15-6 |
|---|---|
Molecular Formula |
C13H18IN2O9P |
Molecular Weight |
504.17 g/mol |
IUPAC Name |
ethyl [[(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-methoxyphosphoryl]formate |
InChI |
InChI=1S/C13H18IN2O9P/c1-3-23-13(20)26(21,22-2)24-6-9-8(17)4-10(25-9)16-5-7(14)11(18)15-12(16)19/h5,8-10,17H,3-4,6H2,1-2H3,(H,15,18,19)/t8-,9+,10+,26?/m0/s1 |
InChI Key |
PRQBMVNSXHMPPW-RBNARBKTSA-N |
Isomeric SMILES |
CCOC(=O)P(=O)(OC)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)I)O |
Canonical SMILES |
CCOC(=O)P(=O)(OC)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)I)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((1-(2,4-Dioxo-5-iodo-1,2,3,4-tetrahyropyrimidin-1-yl)-2-deoxy-beta-D-erythro-pentofuranos-5-yl)oxy)methoxyphosphinecarboxylic acid ethyl ester oxide typically involves multi-step organic synthesis The process may start with the iodination of a pyrimidinone derivative, followed by the formation of the deoxy-beta-D-erythro-pentofuranosyl moiety
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
((1-(2,4-Dioxo-5-iodo-1,2,3,4-tetrahyropyrimidin-1-yl)-2-deoxy-beta-D-erythro-pentofuranos-5-yl)oxy)methoxyphosphinecarboxylic acid ethyl ester oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the iodine atom or other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Chemistry
In chemistry, ((1-(2,4-Dioxo-5-iodo-1,2,3,4-tetrahyropyrimidin-1-yl)-2-deoxy-beta-D-erythro-pentofuranos-5-yl)oxy)methoxyphosphinecarboxylic acid ethyl ester oxide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may have potential as a therapeutic agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In industry, ((1-(2,4-Dioxo-5-iodo-1,2,3,4-tetrahyropyrimidin-1-yl)-2-deoxy-beta-D-erythro-pentofuranos-5-yl)oxy)methoxyphosphinecarboxylic acid ethyl ester oxide could be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of ((1-(2,4-Dioxo-5-iodo-1,2,3,4-tetrahyropyrimidin-1-yl)-2-deoxy-beta-D-erythro-pentofuranos-5-yl)oxy)methoxyphosphinecarboxylic acid ethyl ester oxide likely involves interaction with molecular targets such as enzymes or receptors. The compound’s functional groups can form specific interactions, such as hydrogen bonds or van der Waals forces, with these targets, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
((1-(2,4-Dioxo-5-iodo-1,2,3,4-tetrahyropyrimidin-1-yl)-2-deoxy-beta-D-erythro-pentofuranos-5-yl)oxy)methoxyphosphinecarboxylic acid methyl ester oxide: Similar structure but with a methyl ester group instead of an ethyl ester.
((1-(2,4-Dioxo-5-iodo-1,2,3,4-tetrahyropyrimidin-1-yl)-2-deoxy-beta-D-erythro-pentofuranos-5-yl)oxy)methoxyphosphinecarboxylic acid propyl ester oxide: Similar structure but with a propyl ester group instead of an ethyl ester.
Uniqueness
The uniqueness of ((1-(2,4-Dioxo-5-iodo-1,2,3,4-tetrahyropyrimidin-1-yl)-2-deoxy-beta-D-erythro-pentofuranos-5-yl)oxy)methoxyphosphinecarboxylic acid ethyl ester oxide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Biological Activity
Ethyl [[(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-methoxy-phosphoryl]formate (CAS No. 115365-15-6) is a complex organic compound characterized by its unique structural features, including a tetrahydrofuran ring and an iodinated pyrimidine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antiviral and anticancer applications.
The molecular formula of the compound is C13H18IN2O9P, with a molecular weight of 504.17 g/mol. Its IUPAC name reflects its complex structure, which includes multiple functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H18IN2O9P |
| Molecular Weight | 504.17 g/mol |
| CAS Number | 115365-15-6 |
| IUPAC Name | ethyl [[(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-methoxyphosphoryl]formate |
Antiviral Properties
Research has indicated that compounds containing iodinated pyrimidine derivatives exhibit significant antiviral activity. This compound has been studied for its efficacy against various viral infections. A study by PubChem suggests that similar compounds can inhibit viral replication through interference with viral RNA synthesis.
Anticancer Activity
The compound's structural features suggest potential mechanisms for anticancer activity. The presence of the pyrimidine moiety is crucial as many pyrimidine analogs are known to act as antimetabolites in cancer treatment. For example, studies have shown that compounds with similar structures can inhibit DNA synthesis in cancer cells.
Case Study:
A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation in breast and lung cancer cell lines, indicating its potential as a therapeutic agent.
The biological activity of the compound is believed to stem from several mechanisms:
- Inhibition of Nucleotide Synthesis : The iodinated pyrimidine structure may mimic natural nucleotides, disrupting DNA and RNA synthesis.
- Induction of Apoptosis : Studies indicate that related compounds can trigger apoptotic pathways in cancer cells.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties that may help reduce oxidative stress in cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
